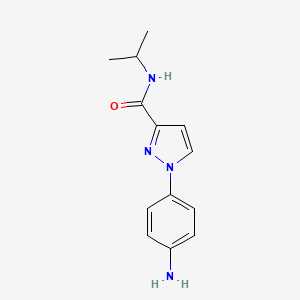

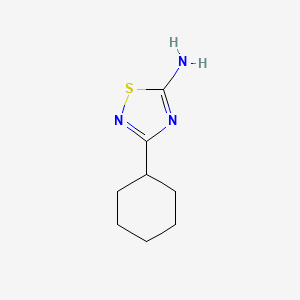

![molecular formula C21H38N2O4 B3214903 L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) CAS No. 115491-97-9](/img/structure/B3214903.png)

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)

Overview

Description

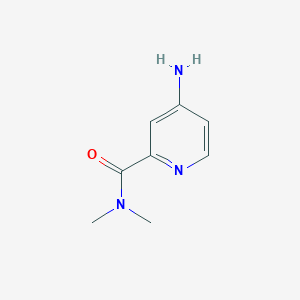

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) is a useful research compound. Its molecular formula is C21H38N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.

The exact mass of the compound L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) is 382.28315770 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity and Therapeutic Efficacy

Valaciclovir, derived from L-valine, showcases significant antiviral activity primarily against herpesviruses. Its pharmacokinetic properties facilitate enhanced bioavailability compared to aciclovir, making it an effective treatment for herpes zoster and genital herpes. Valaciclovir's impact on reducing the duration of zoster-associated pain and its efficacy in genital herpes management highlight its therapeutic advantages. It is well-tolerated, with a safety profile comparable to aciclovir, underscoring its potential as a first-line treatment for herpes infections (Perry & Faulds, 1996).

Biomarker Discovery in Precision Medicine

The role of L-carnitine and acylcarnitines, derived from L-valine, in mitochondrial biomarker discovery for precision medicine is noteworthy. These biomarkers are essential in screening for inborn errors of metabolism and have shown clinical utility beyond such disorders. Their measurement can identify diseases and prognosticate mortality among various disorders, highlighting their significance in precision medicine (McCann et al., 2021).

Pharmacological Properties in Psychiatric Practice

Valproate, an entity related to L-valine through biochemical pathways, exhibits complex actions on neurotransmission and intracellular signaling, with primary use in bipolar disorder treatment. Its efficacy in acute mania and as a maintenance treatment for bipolar disorder, alongside its relatively benign side-effect profile except in specific populations, marks its importance in psychiatric pharmacology (Haddad et al., 2009).

Pharmacogenomic Implications

Research into the COMT gene, with specific interest in the Val158Met polymorphism, offers insights into the pharmacogenomic implications of amino acid derivatives on attention deficit–hyperactivity disorder (ADHD) and related conditions. This area of study provides a foundation for understanding individual variations in treatment responses and disease susceptibility, thereby enhancing personalized medicine approaches (Levy, 2007).

Management of Metabolic Disorders

The management of methylmalonic and propionic acidemias highlights the crucial role of medical foods high in leucine (a derivative of L-valine) and devoid of other branched-chain amino acids. This research elucidates the dietary challenges and implications for treatment strategies in metabolic disorders, emphasizing the need for balanced nutritional approaches (Myles et al., 2018).

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-14-9(13)10-7(6(2)3)8(11)12/h11-13H,1-10H2;4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t;7-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEDQCVMDXQLMC-ZLTKDMPESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115491-97-9 | |

| Record name | L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115491-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

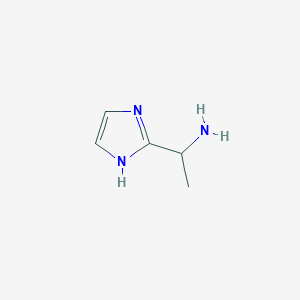

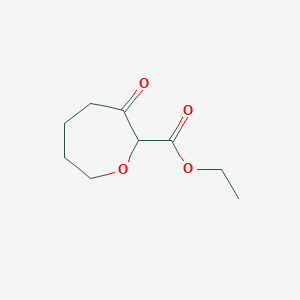

![N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride](/img/structure/B3214826.png)

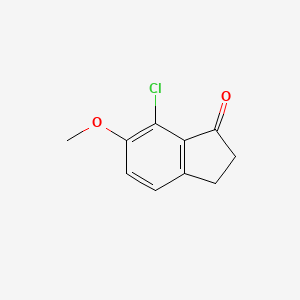

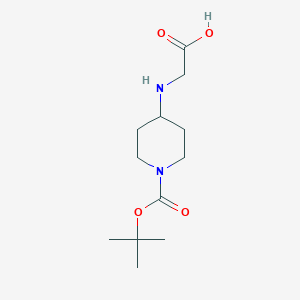

![1-[(Cyclopropylmethyl)amino]propan-2-ol](/img/structure/B3214865.png)

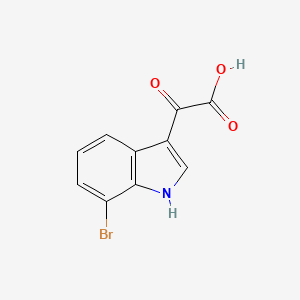

![N-[3-(methylamino)propyl]methanesulfonamide](/img/structure/B3214872.png)